molecular formula C9H13Cl2FN4 B1462400 (4-chloro-2-fluorophenyl)(1H-1,2,3-triazol-4-yl)methanamine hydrochloride CAS No. 1803594-15-1

(4-chloro-2-fluorophenyl)(1H-1,2,3-triazol-4-yl)methanamine hydrochloride

Cat. No.: B1462400
CAS No.: 1803594-15-1
M. Wt: 267.13 g/mol
InChI Key: HUOKVCVWWATIBK-UHFFFAOYSA-N
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Description

(4-chloro-2-fluorophenyl)(1H-1,2,3-triazol-4-yl)methanamine hydrochloride is a useful research compound. Its molecular formula is C9H13Cl2FN4 and its molecular weight is 267.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

(4-chloro-2-fluorophenyl)(1H-1,2,3-triazol-4-yl)methanamine hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, the triazole ring in the compound can bind to the iron in the heme moiety of cytochrome P450 enzymes, influencing their activity . Additionally, the phenyl moiety can interact with the active sites of enzymes, forming hydrogen bonds and other interactions that modulate enzyme function .

Cellular Effects

The effects of this compound on cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to inhibit the growth of certain cancer cell lines by interfering with cell proliferation and inducing apoptosis . The compound also affects cellular metabolism by modulating the activity of key metabolic enzymes, leading to changes in metabolite levels and metabolic flux .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, the triazole ring can inhibit enzyme activity by binding to the active site and preventing substrate access . Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions but can degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as inhibiting tumor growth or reducing inflammation . At high doses, it can cause toxic or adverse effects, including organ damage and metabolic disturbances . Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic processes, leading to changes in metabolite levels and metabolic flux . The compound can be metabolized by cytochrome P450 enzymes, resulting in the formation of metabolites that may have different biological activities .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by various factors. The compound can interact with transporters and binding proteins that facilitate its movement across cell membranes and its accumulation in specific tissues . Its localization and distribution can affect its biological activity and efficacy .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Its localization can influence its interactions with biomolecules and its overall biological effects .

Properties

IUPAC Name

(4-chloro-2-fluorophenyl)-(triazolidin-4-yl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClFN4.ClH/c10-5-1-2-6(7(11)3-5)9(12)8-4-13-15-14-8;/h1-3,8-9,13-15H,4,12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUOKVCVWWATIBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NNN1)C(C2=C(C=C(C=C2)Cl)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13Cl2FN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4-chloro-2-fluorophenyl)(1H-1,2,3-triazol-4-yl)methanamine hydrochloride
Reactant of Route 2
(4-chloro-2-fluorophenyl)(1H-1,2,3-triazol-4-yl)methanamine hydrochloride
Reactant of Route 3
(4-chloro-2-fluorophenyl)(1H-1,2,3-triazol-4-yl)methanamine hydrochloride
Reactant of Route 4
(4-chloro-2-fluorophenyl)(1H-1,2,3-triazol-4-yl)methanamine hydrochloride
Reactant of Route 5
(4-chloro-2-fluorophenyl)(1H-1,2,3-triazol-4-yl)methanamine hydrochloride
Reactant of Route 6
(4-chloro-2-fluorophenyl)(1H-1,2,3-triazol-4-yl)methanamine hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.